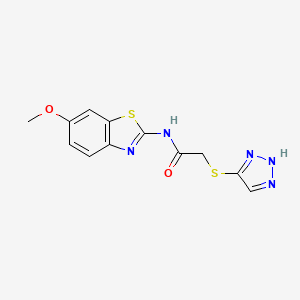![molecular formula C18H15NO3 B5501977 1-[4-(2,3-二甲基苯氧基)苯基]-1H-吡咯-2,5-二酮](/img/structure/B5501977.png)
1-[4-(2,3-二甲基苯氧基)苯基]-1H-吡咯-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds, specifically derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), often involves palladium-catalysed aryl-aryl coupling reactions, such as the Suzuki coupling. This method allows for the introduction of various phenylene units into the main chain of the molecule, leading to compounds with significant molecular weights and solubility in common organic solvents. These synthesized polymers display strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
Structural studies have revealed that compounds containing the DPP chromophore can exhibit a variety of supramolecular structures, such as dimers and tetramers, facilitated by weak hydrogen bonds. These structures significantly influence the physical properties and potential applications of these materials (Low et al., 2002).
Chemical Reactions and Properties
DPP derivatives are reactive towards various chemical agents, leading to a wide range of possible reactions that can further modify their chemical and physical properties. These reactions include nucleophilic additions and condensation reactions, which can alter the electronic structure and photophysical behavior of these compounds (Dmitriev et al., 2010; Dmitriev et al., 2011).
Physical Properties Analysis
The solubility and optical properties of DPP derivatives are of particular interest. These compounds are generally soluble in common organic solvents and exhibit strong fluorescence with significant Stokes shifts, making them attractive for optical applications. Their solubility and emission properties can be finely tuned through molecular design, allowing for the development of materials with specific characteristics (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical behavior of DPP derivatives, including their reactivity and interaction with other substances, is crucial for their application in material science. These compounds can act as corrosion inhibitors for metals and have been studied for their electrochemical polymerization behavior, which is influenced by the substitution pattern on the DPP chromophore. Such properties are essential for developing new materials with desired functionalities (Zarrouk et al., 2015).
科学研究应用
光致发光材料
一系列包含 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯 (DPP) 和 1,4-亚苯基单元的 π-共轭聚合物和共聚物,与 1-[4-(2,3-二甲基苯氧基)苯基]-1H-吡咯-2,5-二酮密切相关,已被合成。这些材料表现出强光致发光和高光化学稳定性,由于其良好的溶解性和可加工成薄膜,使其适用于电子应用。这些聚合物在有机溶剂中表现出强光致发光,呈橙色溶液,并在 544 nm 处表现出光致发光最大值,这对于包括发光二极管和光伏电池在内的各种光致发光应用都有用 (Beyerlein & Tieke, 2000)。
有机合成
在有机合成的领域中,类似于 1-[4-(2,3-二甲基苯氧基)苯基]-1H-吡咯-2,5-二酮的 1H-吡咯-2,5-二酮衍生物已用于氧化脱羧-Friedel-Crafts 反应。这些反应涉及非环状 α-氨基酸衍生物,并通过碘代苯二乙酸酯/碘和铁粉的组合激活。这展示了该化合物在合成复杂有机分子中的多功能性,可能为创造新的药物、农用化学品和材料开辟了道路 (Fan, Li, & Wang, 2009)。
缓蚀
对 1H-吡咯-2,5-二酮衍生物(如 1-苯基-1H-吡咯-2,5-二酮和 1-(4-甲基苯基)-1H-吡咯-2,5-二酮)的研究显示出在盐酸介质中对碳钢的缓蚀作用有希望的结果。这些化合物由于其分子结构,可作为良好的缓蚀剂,其效率随浓度增加而增加。这些分子在钢表面的吸附遵循朗缪尔吸附等温线,表明存在化学吸附过程。这一应用在腐蚀阻力至关重要的工业部门(例如管道、海上结构和石油钻井平台)中具有重要意义 (Zarrouk et al., 2015)。
作用机制
安全和危害
未来方向
The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be investigated for use in chemical synthesis or materials science .
属性
IUPAC Name |
1-[4-(2,3-dimethylphenoxy)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-4-3-5-16(13(12)2)22-15-8-6-14(7-9-15)19-17(20)10-11-18(19)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIMYWCOUTUTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)



![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)


![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)